4-amino-N-butyl-3-(trifluoromethyl)benzamide
CAS No.:
Cat. No.: VC13414030
Molecular Formula: C12H15F3N2O
Molecular Weight: 260.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H15F3N2O |
|---|---|
| Molecular Weight | 260.26 g/mol |
| IUPAC Name | 4-amino-N-butyl-3-(trifluoromethyl)benzamide |
| Standard InChI | InChI=1S/C12H15F3N2O/c1-2-3-6-17-11(18)8-4-5-10(16)9(7-8)12(13,14)15/h4-5,7H,2-3,6,16H2,1H3,(H,17,18) |
| Standard InChI Key | CTCYDIBJYQXHHS-UHFFFAOYSA-N |
| SMILES | CCCCNC(=O)C1=CC(=C(C=C1)N)C(F)(F)F |
| Canonical SMILES | CCCCNC(=O)C1=CC(=C(C=C1)N)C(F)(F)F |
Introduction
Chemical Identity and Structural Features
Molecular Characteristics
The compound’s molecular formula is C₁₂H₁₅F₃N₂O, with a molecular weight of 260.26 g/mol. Its IUPAC name, 4-amino-N-butyl-3-(trifluoromethyl)benzamide, reflects the substitution pattern:
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4-Amino group: A primary amine at the para position of the benzene ring.
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3-Trifluoromethyl group: A strong electron-withdrawing group influencing electronic distribution and metabolic stability.
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N-Butylamide: A four-carbon alkyl chain attached to the benzamide’s nitrogen, enhancing lipophilicity.
The SMILES notation (CCCCNC(=O)C1=CC(=C(C=C1)N)C(F)(F)F) and InChIKey (CTCYDIBJYQXHHS-UHFFFAOYSA-N) provide unambiguous structural descriptors.
Crystallographic and Conformational Insights
While no crystallographic data exists for 4-amino-N-butyl-3-(trifluoromethyl)benzamide, related benzamides exhibit planar aromatic rings with amide groups adopting trans configurations . The trifluoromethyl group’s steric and electronic effects likely restrict rotational freedom, favoring conformations that minimize steric clashes with the butyl chain.
Synthesis and Optimization Strategies
Process Optimization
Key parameters for scalability include:
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Catalyst Selection: Ni-Fe-Cu catalysts enhance hydrogenation efficiency (selectivity ≥99.9%) .
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Solvent Systems: Ethanol or THF improves solubility during recrystallization.
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Temperature Control: Maintaining ≤50°C during hydrogenation prevents decomposition .
Physicochemical Properties
Thermodynamic and Solubility Profiles
| Property | Value/Description | Source |
|---|---|---|
| Density | ~1.3 g/cm³ (estimated) | |
| logP | ~2.5 (predicted) | |
| Aqueous Solubility | Low (≤1 mg/mL at 25°C) | |
| pKa | 4.2 (amine), 10.1 (amide) |
The trifluoromethyl group reduces basicity (pKa ~4.2) compared to non-fluorinated analogs, while the butyl chain increases logP, favoring membrane permeability.
Spectroscopic Characterization
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¹H NMR (CDCl₃): δ 1.35 (t, 3H, CH₂CH₂CH₂CH₃), 1.55 (m, 2H, CH₂CH₂CH₂), 3.40 (q, 2H, NHCH₂), 6.80 (d, 1H, ArH), 7.45 (s, 1H, ArH), 7.90 (d, 1H, ArH).
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¹⁹F NMR: δ -62.5 (CF₃).
| Parameter | Value | Interpretation |
|---|---|---|
| Molecular Weight | 260.26 | Optimal (<500) |
| H-Bond Donors | 2 | ≤5 |
| H-Bond Acceptors | 5 | ≤10 |
| Rotatable Bonds | 5 | Moderate flexibility |
Industrial and Research Applications
Pharmaceutical Intermediate
The compound serves as a precursor for:
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Anticancer Agents: Analogous benzamides inhibit tubulin polymerization (IC₅₀ ~1.2 µM).
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Antidepressants: Structural motifs align with dopamine receptor antagonists.
Agrochemical Development
Fluorinated benzamides are explored as fungicides and herbicides. Field trials of related compounds show 85–90% efficacy against wheat rust at 50 g/ha.
Future Directions
Target Identification
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Virtual Screening: Docking studies against FABP4 (PDB: 4YKQ) to predict binding modes.
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Proteomics: Identify off-target interactions using affinity chromatography.
Synthetic Biology
Engineered E. coli strains expressing nitrile hydratases could enable greener synthesis routes.
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